molecular formula C31H25F2N3O4S B13383347 2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-phenylmethoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione

2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-phenylmethoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione

Cat. No.: B13383347
M. Wt: 573.6 g/mol
InChI Key: DFYPBBJPWOUUJP-UHFFFAOYSA-N
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Description

2-(7,8-Difluoro-6,11-dihydrobenzocbenzothiepin-11-yl)-11-phenylmethoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its unique structure, which includes multiple fused rings and functional groups, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-Difluoro-6,11-dihydrobenzocbenzothiepin-11-yl)-11-phenylmethoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione involves several steps, starting from simpler precursors. The key intermediate, 7,8-difluoro-6,11-dihydrobenzocbenzothiepin-11-ol, is synthesized through a series of reactions involving fluorination and cyclization . The final compound is obtained by reacting this intermediate with phenylmethoxy and triazatricyclo derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specialized reactors and purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(7,8-Difluoro-6,11-dihydrobenzocbenzothiepin-11-yl)-11-phenylmethoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

2-(7,8-Difluoro-6,11-dihydrobenzocbenzothiepin-11-yl)-11-phenylmethoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting specific molecular targets. For instance, it inhibits the cap-dependent endonuclease activity of the influenza virus, preventing the virus from replicating its RNA . This mechanism is distinct from other antiviral agents, making it a valuable addition to the arsenal of antiviral drugs.

Properties

Molecular Formula

C31H25F2N3O4S

Molecular Weight

573.6 g/mol

IUPAC Name

2-(7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-phenylmethoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione

InChI

InChI=1S/C31H25F2N3O4S/c32-23-11-10-20-22(27(23)33)18-41-25-9-5-4-8-21(25)28(20)36-26-17-39-15-14-34(26)31(38)29-30(24(37)12-13-35(29)36)40-16-19-6-2-1-3-7-19/h1-13,26,28H,14-18H2

InChI Key

DFYPBBJPWOUUJP-UHFFFAOYSA-N

Canonical SMILES

C1COCC2N1C(=O)C3=C(C(=O)C=CN3N2C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)OCC7=CC=CC=C7

Origin of Product

United States

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